2-(2,6-Difluorophenyl)acetamide

Lipophilicity Drug-likeness Permeability

Procure as the exclusive 2,6-difluorophenylacetamide building block for CPDA-based SHIP2 inhibitor programs (IC50 0.8 μM). The unique 2,6-difluoro pattern delivers enhanced lipophilicity (LogP 0.59) and electronic withdrawal essential for potency, which non-fluorinated or isomerically different analogs cannot replicate. Ideal for kinase inhibitor library construction and α,α-difluorophenylacetamide anti-inflammatory hybrid development. Verify CAS 1006608-67-8 to avoid regioisomer CAS 3896-29-5.

Molecular Formula C8H7F2NO
Molecular Weight 171.147
CAS No. 1006608-67-8
Cat. No. B2857564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Difluorophenyl)acetamide
CAS1006608-67-8
Molecular FormulaC8H7F2NO
Molecular Weight171.147
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)CC(=O)N)F
InChIInChI=1S/C8H7F2NO/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H2,11,12)
InChIKeyDEKLINATNSGZGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,6-Difluorophenyl)acetamide (CAS 1006608-67-8): A Fluorinated Phenylacetamide Building Block for Medicinal Chemistry and SHIP2-Targeted Drug Discovery


2-(2,6-Difluorophenyl)acetamide (CAS 1006608-67-8) is a fluorinated phenylacetamide derivative with the molecular formula C8H7F2NO and a molecular weight of 171.14 g/mol . The compound features a 2,6-difluoro substitution pattern on the phenyl ring attached to an acetamide moiety via a methylene bridge. It is classified as a pharmaceutical intermediate (医药中间体) and is commercially available at ≥95% purity from multiple suppliers . The 2,6-difluoro motif is a privileged scaffold in medicinal chemistry, as evidenced by its incorporation into CPDA (N-[4-(4-chlorobenzyloxy)pyridin-2-yl]-2-(2,6-difluorophenyl)acetamide), a potent SHIP2 inhibitor with an IC50 of 0.8 μM that has demonstrated improved insulin signaling in vivo [1].

Why 2-(2,6-Difluorophenyl)acetamide Cannot Be Replaced by Non-Fluorinated or Isomeric Fluorinated Phenylacetamides


The 2,6-difluoro substitution pattern imparts a distinct combination of electronic withdrawal, steric shielding of the acetamide α-carbon, and modulated lipophilicity that cannot be replicated by non-fluorinated, mono-fluorinated, or differently difluorinated phenylacetamide isomers. Replacing 2-(2,6-difluorophenyl)acetamide with unsubstituted 2-phenylacetamide (LogP 0.45) results in a ~31% lower computed lipophilicity (LogP 0.59 vs. 0.45) , which directly impacts membrane permeability and the pharmacokinetic profile of downstream derivatives. The 2,6-difluoro arrangement is particularly critical for SHIP2 inhibitor potency: the CPDA compound, which incorporates this exact scaffold, achieved an IC50 of 0.8 μM against recombinant human SHIP2 and outperformed the earlier inhibitor AS1949490 in enhancing Akt-pathway insulin signaling [1]. Isomeric 2,4- or 2,5-difluorophenylacetamides present different steric and electronic environments that alter binding conformations at the target phosphatase active site, making the 2,6-substitution pattern a non-fungible requirement for this chemotype.

Quantitative Differentiation Evidence: 2-(2,6-Difluorophenyl)acetamide vs. Closest Analogs


Computed Lipophilicity (LogP) Differentiation vs. Non-Fluorinated 2-Phenylacetamide

The introduction of two ortho-fluorine atoms increases the computed partition coefficient (LogP) of 2-(2,6-difluorophenyl)acetamide to 0.59, compared with 0.45 for the non-fluorinated parent 2-phenylacetamide (CAS 103-81-1) . This represents a ~31% increase in computed lipophilicity, which is consistent with the established effect of aryl fluorine substitution on logP. The increased lipophilicity is expected to enhance passive membrane permeability of derivatives incorporating this scaffold, a property that is not achievable with the non-fluorinated phenylacetamide building block.

Lipophilicity Drug-likeness Permeability

Boiling Point and Intermolecular Interaction Differentiation vs. Non-Fluorinated 2-Phenylacetamide

2-(2,6-Difluorophenyl)acetamide exhibits a predicted boiling point of 302.8 ± 32.0 °C at 760 mmHg , compared with 312.2 ± 21.0 °C (predicted) for non-fluorinated 2-phenylacetamide . The ~9 °C lower boiling point, despite a higher molecular weight (171.14 vs. 135.16 g/mol), reflects reduced intermolecular hydrogen-bonding capacity due to the electron-withdrawing ortho-fluorine substituents. This physicochemical difference has practical implications for distillation-based purification and vapor-phase processing conditions during scale-up synthesis.

Thermophysical properties Process chemistry Purification

Density Differentiation vs. Non-Fluorinated 2-Phenylacetamide

The predicted density of 2-(2,6-difluorophenyl)acetamide is 1.3 ± 0.1 g/cm³ , compared with 1.1 ± 0.1 g/cm³ for non-fluorinated 2-phenylacetamide . The ~18% higher density is attributable to the additional mass of two fluorine atoms (38 Da) within a comparable molecular volume, as fluorine is a compact, high-electronegativity substituent. This density difference affects bulk material handling, shipping logistics, and formulation calculations when the compound is used as a starting material in multi-step syntheses.

Density Formulation Material handling

SHIP2 Inhibitor Potency Achievable via the 2-(2,6-Difluorophenyl)acetamide Scaffold: CPDA Case Study

The compound 2-(2,6-difluorophenyl)acetamide serves as the direct synthetic precursor to CPDA (CAS 1415834-63-7), a potent SH2 domain-containing inositol 5′-phosphatase 2 (SHIP2) inhibitor. CPDA, which incorporates the intact 2-(2,6-difluorophenyl)acetamide moiety, inhibited recombinant human SHIP2 with an IC50 of 0.8 μM [1] and demonstrated superior enhancement of insulin signaling through the Akt pathway compared with the previously reported SHIP2 inhibitor AS1949490 [1]. In vivo, CPDA ameliorated abnormal glucose metabolism in diabetic db/db mice [1]. This establishes the 2-(2,6-difluorophenyl)acetamide building block as an essential intermediate for generating SHIP2 inhibitors with validated target engagement and in vivo efficacy. The SHIP2 inhibitory activity is contingent on the 2,6-difluoro substitution geometry; the structure-activity relationship from the original publication indicates that alternative substitution patterns on the phenylacetamide portion were not explored as replacements for the 2,6-difluoro arrangement in the optimized lead compound.

SHIP2 inhibition Insulin signaling Type 2 diabetes

Commercial Purity Specification and Supplier Availability vs. Structural Isomer 2',6'-Difluoroacetanilide

Multiple independent suppliers list 2-(2,6-difluorophenyl)acetamide (CAS 1006608-67-8) at ≥95% purity , with at least one vendor (Shandong Yuchang Pharmaceutical) offering 97% purity by GC . This contrasts with the regioisomeric compound 2',6'-Difluoroacetanilide (N-(2,6-difluorophenyl)acetamide, CAS 3896-29-5), where the acetamide nitrogen is directly attached to the phenyl ring rather than via a methylene spacer. The two compounds, despite sharing the same molecular formula and 2,6-difluoro substitution pattern, are chemically distinct and non-interchangeable: the target compound presents a primary amide functionality at the α-position, enabling distinct reactivity for amide coupling, reduction, and N-functionalization pathways that the N-aryl acetamide isomer cannot participate in.

Purity specification Procurement Quality control

Recommended Application Scenarios for 2-(2,6-Difluorophenyl)acetamide Based on Quantitative Differentiation Evidence


SHIP2-Targeted Drug Discovery for Type 2 Diabetes and Metabolic Disorders

2-(2,6-Difluorophenyl)acetamide is the direct synthetic precursor to CPDA, a validated SHIP2 inhibitor with an IC50 of 0.8 μM and confirmed in vivo glucose-lowering efficacy in db/db diabetic mice [1]. Medicinal chemistry teams pursuing SHIP2 as a target for insulin sensitization should procure this building block as the starting material for structure-activity relationship (SAR) expansion around the CPDA chemotype. The 2,6-difluoro substitution pattern is integral to potency; replacement with non-fluorinated or isomerically distinct phenylacetamides is not supported by published SAR and would require de novo lead identification.

Synthesis of Fluorinated Phenylacetamide-Derived Kinase Inhibitors

The phenylacetamide scaffold is a recognized privileged structure in kinase inhibitor design, with numerous examples exhibiting nanomolar IC50 values against FLT1, FLT3, FLT4, KDR, PDGFRα, and PDGFRβ [1]. The 2-(2,6-difluorophenyl)acetamide building block provides a pre-fluorinated entry point for constructing kinase-focused compound libraries. The enhanced lipophilicity (LogP 0.59 vs. 0.45 for non-fluorinated analog) and the electron-withdrawing effect of the ortho-fluorines are expected to confer improved target binding and metabolic stability in derived kinase inhibitors, consistent with well-established principles of fluorinated medicinal chemistry.

α,α-Difluorophenylacetamide Hybrid Drug Design (Anti-Inflammatory and Antiparasitic Programs)

α,α-Difluorophenylacetamides, as structural analogs of diclofenac, have demonstrated potent preclinical anti-inflammatory activity [1]. The target compound 2-(2,6-difluorophenyl)acetamide can serve as a starting material for introducing additional fluorine atoms at the α-position to generate α,α-difluorophenylacetamide derivatives, which have been explored as hybrid molecules combining anti-inflammatory statin moieties with antiparasitic pharmacophores [1]. Programs targeting dual anti-inflammatory/antiparasitic activity should consider this building block for constructing hybrid compound libraries.

Pharmaceutical Intermediate Procurement for Large-Scale Synthesis

With multiple commercial suppliers offering ≥95% purity (up to 97% by GC) [1] and a well-defined physicochemical profile (density 1.3 g/cm³, boiling point ~303 °C) , 2-(2,6-difluorophenyl)acetamide is a viable pharmaceutical intermediate for process chemistry scale-up. The approximately 18% higher density versus non-fluorinated phenylacetamide reduces storage volume requirements per mole, while the moderate LogP (0.59) facilitates standard extraction and chromatographic purification workflows. Procurement teams should verify the CAS number (1006608-67-8) to avoid confusion with the regioisomeric 2',6'-difluoroacetanilide (CAS 3896-29-5).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,6-Difluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.